![molecular formula C19H12N6O2S B13620002 N-(3-(3-Propiolamidophenyl)-1H-pyrazol-5-yl)thieno[2,3-b]pyrazine-6-carboxamide](/img/structure/B13620002.png)
N-(3-(3-Propiolamidophenyl)-1H-pyrazol-5-yl)thieno[2,3-b]pyrazine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-[3-(prop-2-ynamido)phenyl]-1H-pyrazol-5-yl}thieno[2,3-b]pyrazine-6-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of pyrazole, thienopyrazine, and carboxamide groups, which contribute to its diverse chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[3-(prop-2-ynamido)phenyl]-1H-pyrazol-5-yl}thieno[2,3-b]pyrazine-6-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core thienopyrazine structure, followed by the introduction of the pyrazole and carboxamide groups. Key steps include:
Formation of Thienopyrazine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminothiophene and hydrazine derivatives.
Introduction of Pyrazole Group: The pyrazole ring is often introduced via condensation reactions with hydrazine and 1,3-diketones.
Attachment of Carboxamide Group: The final step involves the coupling of the pyrazole-thienopyrazine intermediate with a carboxylic acid derivative, such as an acid chloride or anhydride, under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
N-{3-[3-(prop-2-ynamido)phenyl]-1H-pyrazol-5-yl}thieno[2,3-b]pyrazine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of amines and alcohols.
Substitution: Formation of halogenated, alkylated, or acylated derivatives.
Aplicaciones Científicas De Investigación
N-{3-[3-(prop-2-ynamido)phenyl]-1H-pyrazol-5-yl}thieno[2,3-b]pyrazine-6-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique biological activity.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of N-{3-[3-(prop-2-ynamido)phenyl]-1H-pyrazol-5-yl}thieno[2,3-b]pyrazine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
N-{3-[3-(prop-2-ynamido)phenyl]-1H-pyrazol-5-yl}thieno[2,3-b]pyrazine-6-carboxamide: can be compared with other pyrazole and thienopyrazine derivatives, such as:
Uniqueness
The uniqueness of N-{3-[3-(prop-2-ynamido)phenyl]-1H-pyrazol-5-yl}thieno[2,3-b]pyrazine-6-carboxamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C19H12N6O2S |
|---|---|
Peso molecular |
388.4 g/mol |
Nombre IUPAC |
N-[5-[3-(prop-2-ynoylamino)phenyl]-1H-pyrazol-3-yl]thieno[2,3-b]pyrazine-6-carboxamide |
InChI |
InChI=1S/C19H12N6O2S/c1-2-17(26)22-12-5-3-4-11(8-12)13-10-16(25-24-13)23-18(27)15-9-14-19(28-15)21-7-6-20-14/h1,3-10H,(H,22,26)(H2,23,24,25,27) |
Clave InChI |
YKZSIJSVXAPGPO-UHFFFAOYSA-N |
SMILES canónico |
C#CC(=O)NC1=CC=CC(=C1)C2=CC(=NN2)NC(=O)C3=CC4=NC=CN=C4S3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


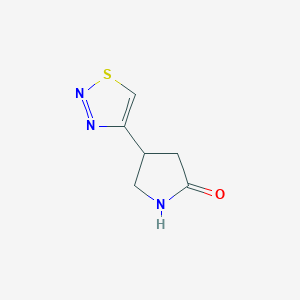

![methyl1-methyl-1H,4H-pyrrolo[2,3-d]imidazole-5-carboxylate](/img/structure/B13619955.png)
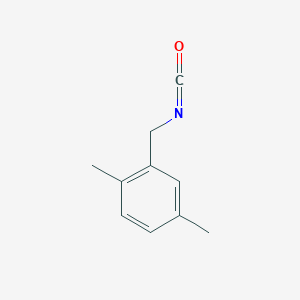

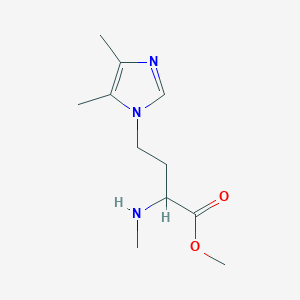

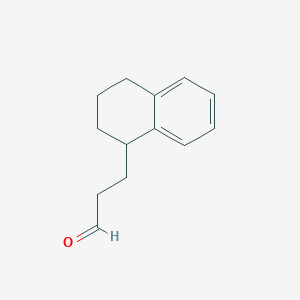

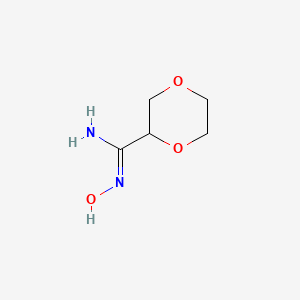
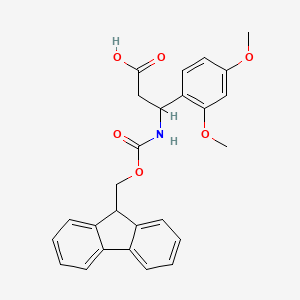
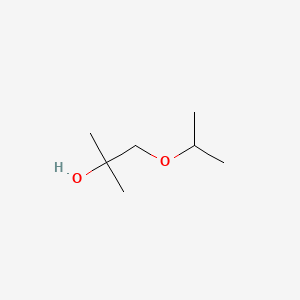
![2-Methyl-2-[(propan-2-yloxy)methyl]oxirane](/img/structure/B13619997.png)
![Methyl 2-Amino-2-(spiro[3.3]heptan-2-ylidene)acetate](/img/structure/B13620000.png)
